molecular formula C9H7BrN2O2 B1452326 Methyl 4-bromo-1H-indazole-3-carboxylate CAS No. 1190322-47-4

Methyl 4-bromo-1H-indazole-3-carboxylate

Cat. No. B1452326
CAS RN: 1190322-47-4
M. Wt: 255.07 g/mol
InChI Key: WSCGICNGQITPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-bromo-1H-indazole-3-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It has a molecular weight of 255.07 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “Methyl 4-bromo-1H-indazole-3-carboxylate” is 1S/C9H7BrN2O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 4-bromo-1H-indazole-3-carboxylate” is a solid compound . It is stored at room temperature .

Scientific Research Applications

Cancer Treatment

Methyl 4-bromo-1H-indazole-3-carboxylate derivatives are being explored for their potential in cancer therapy. Indole derivatives, which share a similar core structure, have shown promise in treating various cancer cells . The ability to manipulate the indazole ring system allows for the creation of compounds that can target specific neoplastic cell lines, potentially inhibiting cell growth and inducing apoptosis in cancerous cells.

Antimicrobial Activity

The indazole nucleus is a key feature in compounds with antimicrobial properties. Research has indicated that indazole derivatives can be effective against a range of microbes, offering a pathway to new antibiotics and antifungal agents . This is particularly important in the face of rising antibiotic resistance.

Anti-inflammatory Applications

Indazole compounds have been identified to possess significant anti-inflammatory effects. This is measured by their ability to inhibit paw edema, with some derivatives showing comparable results to established anti-inflammatory drugs . Such properties make them valuable for the development of new anti-inflammatory therapies.

Antifungal and Antibacterial Properties

The structural motif of indazole is associated with antifungal and antibacterial activities. This makes methyl 4-bromo-1H-indazole-3-carboxylate a potential starting point for the synthesis of drugs that can treat infections caused by resistant strains of bacteria and fungi .

Anti-HIV Activity

Indazole derivatives have been explored for their potential in anti-HIV treatments. The ability to inhibit the replication of the HIV virus makes these compounds an area of interest for developing new therapeutic agents against HIV/AIDS .

Antitumor Activity

The indazole ring system has been found to inhibit the growth of various tumor cell lines. Some specific derivatives of methyl 4-bromo-1H-indazole-3-carboxylate have been noted for their antiproliferative activity, particularly in causing a block in the G0–G1 phase of the cell cycle, which is a critical control point for cell division and tumor growth .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes in contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Mechanism of Action

Target of Action

Methyl 4-bromo-1H-indazole-3-carboxylate is a derivative of indazole, a significant heterocyclic system in natural products and drugs . Indazole derivatives are known to play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders Indazole derivatives have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction of these compounds with their targets can result in the inhibition, regulation, or modulation of the target proteins, affecting their function .

Biochemical Pathways

Indazole derivatives have been reported to affect various biochemical pathways due to their interaction with different targets . For instance, the inhibition of kinases such as CHK1, CHK2, and h-sgk can affect multiple cellular processes, including cell cycle regulation and apoptosis .

Pharmacokinetics

The compound’s molecular weight (25507) and its physical form (solid) suggest that it may have certain bioavailability characteristics .

Result of Action

Indazole derivatives have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of the compound .

properties

IUPAC Name

methyl 4-bromo-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCGICNGQITPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696360
Record name Methyl 4-bromo-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-1H-indazole-3-carboxylate

CAS RN

1190322-47-4
Record name Methyl 4-bromo-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-1H-indazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-1H-indazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 4-bromo-1H-indazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-bromo-1H-indazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-bromo-1H-indazole-3-carboxylate
Reactant of Route 6
Methyl 4-bromo-1H-indazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.